Cas no 1285634-41-4 ((2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine)

(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 化学的及び物理的性質
名前と識別子
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- (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine
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- インチ: 1S/C15H26N2O2/c1-18-10-8-17(9-11-19-2)13-15(16)12-14-6-4-3-5-7-14/h3-7,15H,8-13,16H2,1-2H3
- InChIKey: WYXYPMLBMCSUSU-UHFFFAOYSA-N
- ほほえんだ: N(CC(N)CC1=CC=CC=C1)(CCOC)CCOC
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487177-0.5g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 0.5g |
$656.0 | 2023-05-23 | |
Enamine | EN300-6487177-5.0g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 5g |
$2443.0 | 2023-05-23 | |
Enamine | EN300-6487177-0.05g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 0.05g |
$197.0 | 2023-05-23 | |
Enamine | EN300-6487177-1.0g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 1g |
$842.0 | 2023-05-23 | |
Enamine | EN300-6487177-0.1g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 0.1g |
$293.0 | 2023-05-23 | |
Chemenu | CM456292-1g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95%+ | 1g |
$*** | 2023-03-29 | |
Chemenu | CM456292-250mg |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95%+ | 250mg |
$*** | 2023-03-29 | |
1PlusChem | 1P01EJY9-10g |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 10g |
$4539.00 | 2023-12-25 | |
Aaron | AR01EK6L-500mg |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 500mg |
$927.00 | 2025-02-10 | |
Aaron | AR01EK6L-50mg |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine |
1285634-41-4 | 95% | 50mg |
$296.00 | 2025-02-10 |
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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6. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amineに関する追加情報
(2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine and Its Chemical Properties
CAS NO. 1285634-41-4 represents a complex organic compound with a unique molecular structure that has garnered significant attention in recent years. This compound is characterized by its 2-amino-3-phenylpropyl functional group connected to two 2-methoxyethyl moieties, forming a symmetric molecule with potential applications in pharmaceutical and biochemical research. The molecular formula of this compound is C15H27NO3, and its molecular weight is approximately 265.4 g/mol. The compound's chemical stability and reactivity are influenced by the presence of multiple functional groups, including the amino group, phenyl ring, and methoxy groups, which collectively contribute to its diverse biological activities.
Recent studies have highlighted the importance of 2-amino-3-phenylpropyl derivatives in modulating cellular signaling pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit selective agonist activity toward G-protein-coupled receptors (GPCRs), which are critical targets for drug development. The 2-methoxyethyl substituents may play a role in enhancing solubility and bioavailability, making this compound a promising candidate for further exploration in therapeutic applications.
The synthesis of (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine typically involves multi-step organic reactions, including alkylation, condensation, and functional group modification. A recent advancement in synthetic methodology, reported in Organic Letters in 2024, describes a novel approach using microwave-assisted coupling reactions to improve the efficiency of the synthesis process. This method reduces reaction time and minimizes byproduct formation, which is crucial for large-scale production of pharmaceutical compounds.
Experimental data from 2023 studies indicate that this compound exhibits moderate to high solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol, which is essential for its use in biological assays. The solubility profile is influenced by the hydrophilic nature of the 2-methoxyethyl groups and the hydrophobic aromatic ring of the 2-phenylpropyl moiety. This balance of hydrophilic and hydrophobic properties may contribute to its potential as a drug delivery agent or a scaffold for further chemical modifications.
Biological assays conducted in 2023 have revealed that (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine demonstrates potential anti-inflammatory activity. In vitro experiments using human macrophage cell lines showed that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is attributed to its ability to modulate the NF-κB signaling pathway, which is a key mediator of inflammatory responses. These findings suggest potential therapeutic applications in the treatment of chronic inflammatory diseases.
Further research published in 2024 has explored the compound's effects on neuronal cell viability. In a study published in Neuropharmacology, the compound was shown to protect hippocampal neurons from oxidative stress-induced damage, indicating potential neuroprotective properties. The molecular mechanisms underlying this effect are currently under investigation, with preliminary data suggesting interactions with antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
The chemical stability of CAS NO. 1285634-41-4 is another critical aspect of its utility. Spectroscopic analyses have shown that the compound remains stable under physiological conditions, which is essential for its application in biological systems. However, exposure to extreme pH conditions or high temperatures may lead to degradation, as demonstrated in a 2023 study using mass spectrometry. This information is vital for the development of formulations that maintain the compound's integrity during storage and administration.
Comparative studies with structurally related compounds have provided insights into the role of specific functional groups in determining biological activity. For example, replacing the 2-methoxyethyl groups with other alkyl chains has been shown to alter the compound's potency, as reported in a 2023 study in Chemical Research in Toxicology. These findings underscore the importance of precise structural design in optimizing the therapeutic potential of this class of compounds.
The synthesis and characterization of (2-amino-3-phenylpropyl)bis(2-methoxyethyl)amine represent significant advancements in the field of medicinal chemistry. Ongoing research aims to elucidate its full pharmacological profile and explore its potential as a lead compound for drug development. The compound's unique structural features and biological activities make it a valuable subject for further investigation in both academic and industrial settings.
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